molecular formula C25H17BrN2O2 B4991775 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate

6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate

Cat. No.: B4991775
M. Wt: 457.3 g/mol
InChI Key: JJORMXAVIKLJCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate typically involves multicomponent reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at 75°C, followed by further reactions with aldehydes and malononitrile in the presence of nano-CuO . This method is advantageous due to its simplicity, availability of starting materials, and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted phenazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxylic acid: Known for its antimicrobial activity.

    Clofazimine: Used as an antituberculosis agent.

    Pyocyanin: A natural phenazine with antimicrobial properties.

Uniqueness

6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[6-(4-bromophenyl)benzo[a]phenazin-5-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O2/c1-2-21(29)30-25-18-8-4-3-7-17(18)23-24(22(25)15-11-13-16(26)14-12-15)28-20-10-6-5-9-19(20)27-23/h3-14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJORMXAVIKLJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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